E3 ligase Ligand 1
Overview
Description
E3 ligase Ligand 1 is a compound that plays a crucial role in the ubiquitin-proteasome system, which is responsible for the degradation of most proteins in eukaryotic cells. This system is essential for maintaining cellular homeostasis by regulating protein levels and removing damaged or misfolded proteins. This compound specifically interacts with E3 ubiquitin ligases, which are enzymes that facilitate the transfer of ubiquitin to target proteins, marking them for degradation by the proteasome .
Mechanism of Action
Target of Action
E3 ligase Ligand 1 primarily targets E3 ubiquitin ligases , a large family of enzymes that play an essential role in the ubiquitination process . These enzymes are involved in transferring ubiquitin protein to attach to the lysine site of targeted substrates . E3 ligases are involved in regulating various biological processes and cellular responses to stress signals associated with cancer development .
Mode of Action
This compound interacts with its targets through a process called ubiquitylation , a vital role during posttranslational modification . E3 ligases can selectively attach ubiquitin to lysine, serine, threonine, or cysteine residues to the specific substrates . This process is part of a three-enzyme ubiquitination cascade, which also involves ubiquitin activating enzymes (E1s) and ubiquitin conjugating enzymes (E2s) .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system (UPS) . The UPS is a cascade reaction and an important way for short-lived, misfolded, and damaged proteins degradation . The UPS can regulate the degradation of over 80% of proteins in cells, and its dysregulation has been revealed in most hallmarks of cancer .
Pharmacokinetics
It’s known that the compound is part of a class of molecules known asproteolysis-targeting chimeras (PROTACs) . These heterobifunctional compounds are comprised of a protein-targeting ligand, an appropriate linker, and a ligand binding to the E3 ligase of choice . A successful PROTAC induces the formation of a ternary complex, leading to the E3 ligase-mediated ubiquitination of the targeted protein and its proteasomal degradation .
Result of Action
The result of the action of this compound is the degradation of the targeted protein . This degradation is achieved through the ubiquitin-proteasome system, leading to changes in cellular homeostasis . This can have various effects, such as modulating the development of certain types of cancer .
Biochemical Analysis
Biochemical Properties
E3 Ligase Ligand 1 plays a significant role in the ubiquitination process, which is involved in almost all life activities of eukaryotes . It interacts with ubiquitin activating enzyme E1 and ubiquitin conjugating enzyme E2, forming a three-enzyme ubiquitination cascade . The this compound transfers the ubiquitin protein to attach the lysine site of targeted substrates .
Cellular Effects
The this compound influences cell function by regulating various biological processes and cellular responses to stress signals associated with cancer development . It is involved in the degradation and replacement of proteins in cells, which is essential for maintaining cellular homeostasis .
Molecular Mechanism
This compound exerts its effects at the molecular level by catalyzing the ubiquitination process . It selectively attaches ubiquitin to lysine, serine, threonine, or cysteine residues to the specific substrates . This process of attaching ubiquitin and ubiquitin-like proteins to cellular proteins is called ubiquitylation, which plays a vital role during posttranslational modification .
Metabolic Pathways
This compound is involved in the ubiquitin-proteasome degradation pathway, one of the most important mechanisms for controlling the levels of protein expression . It interacts with enzymes such as ubiquitin activating enzymes (E1s) and ubiquitin conjugating enzymes (E2s) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of E3 ligase Ligand 1 involves several steps, including the formation of a high-energy thioester bond between ubiquitin and a cysteine residue on the ubiquitin-activating enzyme (E1). This is followed by the transfer of ubiquitin to a ubiquitin-conjugating enzyme (E2) and finally to the target protein via the E3 ligase . The reaction conditions typically involve the use of adenosine triphosphate (ATP) and specific buffer systems to maintain the stability of the enzymes and substrates.
Industrial Production Methods: Industrial production of this compound often involves recombinant DNA technology to produce large quantities of the enzyme in bacterial or yeast expression systems. The enzymes are then purified using chromatography techniques to obtain a high-purity product suitable for research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions: E3 ligase Ligand 1 primarily undergoes ubiquitination reactions, where it facilitates the transfer of ubiquitin to lysine, serine, threonine, or cysteine residues on target proteins . This process can be divided into two main steps: the formation of a thioester bond between ubiquitin and the E2 enzyme, followed by the transfer of ubiquitin to the target protein via the E3 ligase .
Common Reagents and Conditions: The ubiquitination process requires ATP, ubiquitin, E1, E2, and E3 enzymes, along with specific buffer systems to maintain the stability and activity of these components . The reaction conditions typically involve physiological pH and temperature to mimic the cellular environment.
Major Products Formed: The primary product of the ubiquitination reaction is a polyubiquitinated protein, which is recognized and degraded by the proteasome . This process results in the generation of small peptides and free ubiquitin molecules that can be recycled for further ubiquitination reactions .
Scientific Research Applications
E3 ligase Ligand 1 has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Chemistry: this compound is used in the development of proteolysis-targeting chimeras (PROTACs), which are small molecules designed to induce the degradation of specific target proteins.
Medicine: this compound is being explored as a therapeutic target for the treatment of various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
Comparison with Similar Compounds
E3 ligase Ligand 1 can be compared to other E3 ligase ligands, such as those used in the development of PROTACs. Some of the similar compounds include:
Cereblon (CRBN) Ligands: These ligands are used in the development of PROTACs that target proteins for degradation via the cereblon E3 ligase.
Von Hippel-Lindau (VHL) Ligands: These ligands are used in PROTACs that target proteins for degradation via the von Hippel-Lindau E3 ligase.
Mouse Double Minute 2 Homolog (MDM2) Ligands: These ligands are used in PROTACs that target proteins for degradation via the MDM2 E3 ligase.
This compound is unique in its ability to interact with specific E3 ligases and facilitate the targeted degradation of proteins, making it a valuable tool for research and therapeutic applications .
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O3S.ClH/c1-13(15-6-8-16(9-7-15)19-14(2)25-12-31-19)26-21(29)18-10-17(28)11-27(18)22(30)20(24)23(3,4)5;/h6-9,12-13,17-18,20,28H,10-11,24H2,1-5H3,(H,26,29);1H/t13-,17+,18-,20+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFOLQCCYGBOTL-QDVBFIRISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33ClN4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1948273-03-7 | |
Record name | L-Prolinamide, 3-methyl-L-valyl-4-hydroxy-N-[(1S)-1-[4-(4-methyl-5-thiazolyl)phenyl]ethyl]-, hydrochloride (1:1), (4R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1948273-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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